molecular formula C15H23NO5 B2897887 9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate CAS No. 1823862-55-0

9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate

Cat. No. B2897887
M. Wt: 297.351
InChI Key: GIUACIBLSZTGJB-UHFFFAOYSA-N
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Description

“9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate” is a chemical compound . It’s a part of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of “9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate” is complex, with a bicyclic scaffold at its core . This structure is a key component of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate” are complex and require precise control over the stereochemistry . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • An efficient synthesis route has been developed for azabicyclo[X.Y.0]alkane amino acids, rigid dipeptide mimetics, using methyl N-Boc-pyroglutamate. These compounds serve as valuable tools for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).
  • A flexible route to chiral 2-endo-substituted 9-oxabispidines has been established, showcasing their application in the enantioselective oxidation of secondary alcohols with good to excellent selectivity factors (Breuning et al., 2009).
  • The synthesis of 3-substituted 3-azabicyclo-[3.3.1]nonan-9-amines and their conversion into amides, Schiff bases, and isothiocyanates demonstrates the versatility of these compounds in chemical reactions (Moskalenko et al., 2011).

Applications in Catalysis and Organic Transformations

  • 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) was developed as a highly active organocatalyst for the oxidation of alcohols to their corresponding carbonyl compounds, indicating its potential in facilitating various organic transformations (Shibuya et al., 2009).

Structural and Conformational Studies

  • The molecular structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via X-ray diffraction, providing insights into the stereochemistry and conformational properties of similar bicyclic compounds (Moriguchi et al., 2014).

Future Directions

The future directions in the research and application of “9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate” could involve further exploration of its biological activities, development of more efficient synthesis methods, and potential applications in various fields .

properties

IUPAC Name

9-O-tert-butyl 3-O-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-15(2,3)21-14(19)16-9-6-5-7-11(16)12(17)10(8-9)13(18)20-4/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUACIBLSZTGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(=O)C(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate

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